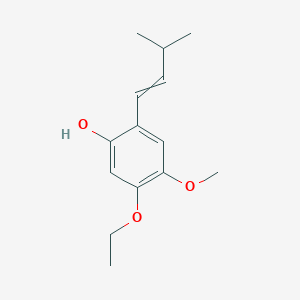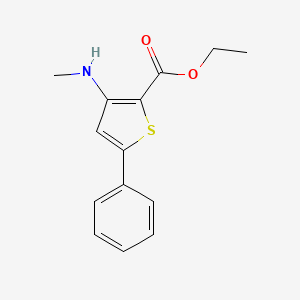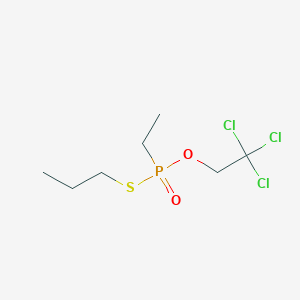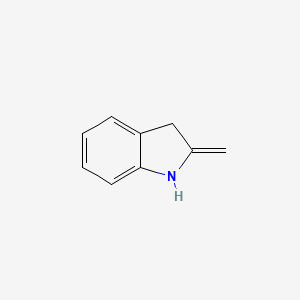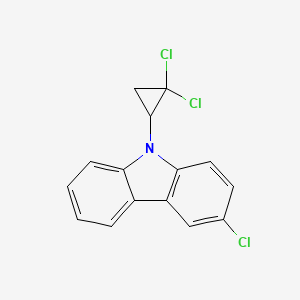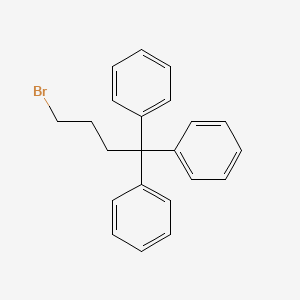
Benzene, 1,1',1''-(4-bromobutylidyne)tris-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’,1’'-(4-bromobutylidyne)tris-: is an organic compound with the molecular formula C19H15Br. It is a derivative of benzene, where three benzene rings are connected through a central carbon atom that is also bonded to a 4-bromobutyl group. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’,1’'-(4-bromobutylidyne)tris- typically involves the reaction of triphenylmethane with a brominating agent such as N-bromosuccinimide (NBS) under specific conditions. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Benzene, 1,1’,1’'-(4-bromobutylidyne)tris- can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: N-bromosuccinimide (NBS), sodium hydroxide (NaOH), and amines.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products:
Substitution: Hydroxylated or aminated derivatives.
Oxidation: Carboxylic acids.
Reduction: Hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1,1’,1’'-(4-bromobutylidyne)tris- is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds and polymers .
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: In the industrial sector, Benzene, 1,1’,1’'-(4-bromobutylidyne)tris- is used in the production of advanced materials, such as high-performance polymers and resins .
Wirkmechanismus
The mechanism of action of Benzene, 1,1’,1’'-(4-bromobutylidyne)tris- involves its ability to undergo various chemical reactions due to the presence of the bromine atom and the benzene rings. The bromine atom can participate in nucleophilic substitution reactions, while the benzene rings can engage in electrophilic aromatic substitution reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of various products .
Vergleich Mit ähnlichen Verbindungen
Triphenylmethyl bromide: Similar structure but with a bromine atom directly attached to the central carbon atom.
Benzene, 1,1’,1’'-(bromomethylidyne)tris-: Another derivative with a bromine atom attached to a methyl group instead of a butyl group.
Uniqueness: Benzene, 1,1’,1’'-(4-bromobutylidyne)tris- is unique due to the presence of the 4-bromobutyl group, which imparts distinct reactivity and properties compared to other similar compounds. This structural variation allows for different applications and interactions in chemical and biological systems.
Eigenschaften
CAS-Nummer |
90127-93-8 |
|---|---|
Molekularformel |
C22H21Br |
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
(4-bromo-1,1-diphenylbutyl)benzene |
InChI |
InChI=1S/C22H21Br/c23-18-10-17-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2 |
InChI-Schlüssel |
GISVRARSKZEERH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCCBr)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


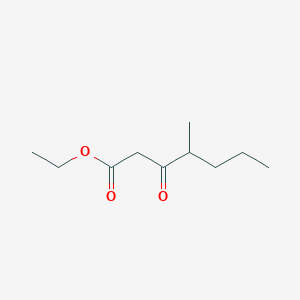
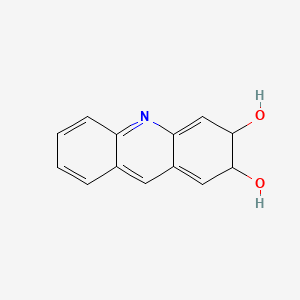
methanone](/img/structure/B14369681.png)

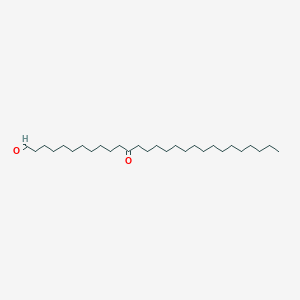
![Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate](/img/structure/B14369694.png)
